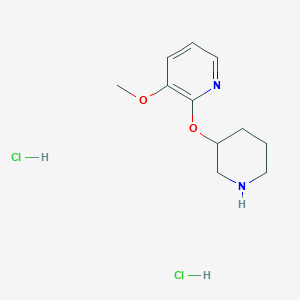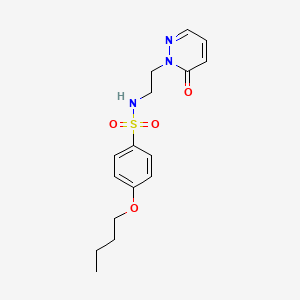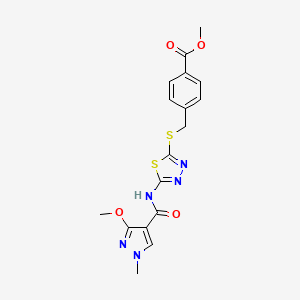![molecular formula C18H24N2O5 B2440547 4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid CAS No. 1286275-21-5](/img/structure/B2440547.png)
4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid typically involves the reaction of piperidine derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of tert-butoxycarbonyl (Boc) protection for the amine group, followed by coupling with a benzoic acid derivative . The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Analyse Des Réactions Chimiques
4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Coupling Reactions: It can be used in peptide coupling reactions, forming amide bonds with other carboxylic acids or amines.
Common reagents used in these reactions include acids (for hydrolysis), bases, and coupling agents like EDCI and DMAP . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and the development of enzyme inhibitors.
Medicine: It is involved in the synthesis of potential therapeutic agents, including drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid involves its ability to form stable amide bonds, making it a valuable intermediate in peptide synthesis. The compound’s molecular structure allows it to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid include:
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound is also used as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another similar compound used in PROTAC development.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it suitable for various synthetic and research applications .
Propriétés
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)19-14-8-10-20(11-9-14)15(21)12-4-6-13(7-5-12)16(22)23/h4-7,14H,8-11H2,1-3H3,(H,19,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEOYOMTHYWEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440475.png)
![Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2440476.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2440477.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2440479.png)


![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2440482.png)

![6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2440486.png)
![1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B2440487.png)
